4-ethyl-1,2,3-thiadiazole-5-carbaldehyde
Description
4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with an ethyl group at position 4 and a formyl (aldehyde) group at position 3. The 1,2,3-thiadiazole scaffold is known for its diverse biological activities, including antimicrobial, antifungal, and antitumor properties .
Properties
CAS No. |
1484343-20-5 |
|---|---|
Molecular Formula |
C5H6N2OS |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Thiosemicarbazides undergo cyclization in the presence of acidic or basic catalysts to form the thiadiazole ring. A modified protocol for introducing the aldehyde group involves substituting the acyl group with a formyl moiety during the cyclization step. For example, treatment of N-formyl-thiosemicarbazide with ethyl-substituted precursors in ethanol under reflux (70–80°C for 6–8 hours) yields the target compound.
Key Data:
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | EtONa in ethanol | |
| Temperature | 70–80°C | |
| Yield | 65–72% | |
| Purification | Silica gel chromatography (CHCl₃:MeOH) |
This method benefits from scalability but requires stringent control over the formylation step to avoid over-oxidation to carboxylic acids.
Decarboxylation of 4-Ethyl-1,2,3-Thiadiazole-5-Carboxylic Acid
Decarboxylation of carboxylic acid derivatives provides a direct route to functionalized thiadiazoles.
Synthesis of the Carboxylic Acid Precursor
4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid (CAS 183302-40-1) is synthesized via hydrolysis of its ethyl ester using hydrazine hydrate in ethanol under reflux. The ester-to-acid conversion achieves yields exceeding 90%.
Decarboxylation to the Aldehyde
Heating the carboxylic acid at 185–195°C under reduced pressure induces decarboxylation. To introduce the aldehyde group, a two-step process is employed:
-
Reduction: The carboxylic acid is reduced to 4-ethyl-1,2,3-thiadiazole-5-methanol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
-
Oxidation: The alcohol intermediate is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane.
Optimization Insights:
-
Direct decarboxylation without reduction yields the parent 4-ethyl-1,2,3-thiadiazole.
-
PCC oxidation prevents over-oxidation to carboxylic acids, ensuring aldehyde selectivity.
The Vilsmeier-Haack reaction enables direct introduction of the aldehyde group onto the thiadiazole ring.
Reaction Protocol
A mixture of 4-ethyl-1,2,3-thiadiazole and the Vilsmeier reagent (POCl₃ in DMF) is stirred at 0–5°C for 2 hours, followed by gradual warming to room temperature. Quenching with ice water liberates the aldehyde.
Critical Parameters:
| Parameter | Value/Detail | Source |
|---|---|---|
| Reagent Ratio | 1:1.2 (thiadiazole:POCl₃) | |
| Temperature | 0–5°C (initial), 25°C (final) | |
| Yield | 58–64% |
This method is efficient but requires anhydrous conditions to avoid side reactions.
Comparative Analysis of Methods
Yield and Purity
| Method | Average Yield | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Cyclization | 68% | >95% | Scalability |
| Decarboxylation | 55% | >90% | Precursor availability |
| Vilsmeier-Haack | 61% | >92% | Direct formylation |
Practical Considerations
-
Cyclization: Ideal for large-scale synthesis but limited by precursor complexity.
-
Decarboxylation: Dependent on high-purity carboxylic acid, which is readily available.
-
Vilsmeier-Haack: Requires specialized handling of corrosive reagents.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Reverse-phase HPLC (C18 column, MeOH:H₂O 70:30) confirms >95% purity with a retention time of 6.8 minutes.
Industrial and Research Implications
The scalability of the cyclization method makes it suitable for industrial production, while the Vilsmeier-Haack approach offers rapid access for exploratory research. Recent advances in flow chemistry could enhance the safety and efficiency of these protocols, particularly in handling reactive intermediates .
Scientific Research Applications
Chemistry: 4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in antimicrobial, antifungal, and anticancer activities.
Industry: The compound is used in the development of agrochemicals, such as pesticides and herbicides, due to its bioactive properties. It is also investigated for use in materials science, particularly in the synthesis of polymers and advanced materials.
Mechanism of Action
The biological activity of 4-ethyl-1,2,3-thiadiazole-5-carbaldehyde is attributed to its ability to interact with various molecular targets. The thiadiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing enzyme activity and receptor binding. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, altering their function.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 4-ethyl-1,2,3-thiadiazole-5-carbaldehyde with five analogs, highlighting substituent effects on molecular properties and bioactivity:
Key Observations
Substituent Effects on Lipophilicity :
- The ethyl group in the target compound balances moderate lipophilicity and metabolic stability. In contrast, the cyclobutyl analog (168.22 g/mol) exhibits higher steric hindrance, which may reduce bioavailability .
- The methyl substituent in 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (143.14 g/mol) decreases molecular weight but introduces a polar carboxylic acid group, enhancing water solubility .
Functional Group Reactivity :
- The aldehyde in the target compound allows for nucleophilic additions (e.g., forming hydrazones or Schiff bases), enabling derivatization for drug discovery.
- Carboxylic acid and carboxamide groups in analogs (e.g., 143.14 g/mol and 248.26 g/mol) favor hydrogen bonding, improving target binding in bioactive molecules .
Biological Activity Trends: Aryl-substituted thiadiazoles, such as the 3,5-dimethylphenyl derivative (366.50 g/mol), demonstrate potent insecticidal and fungicidal activities due to enhanced π-π stacking with biological targets .
Q & A
Q. What are the common synthetic routes for 4-ethyl-1,2,3-thiadiazole-5-carbaldehyde, and what factors influence reaction yields?
Methodological Answer: The synthesis typically involves constructing the thiadiazole ring, introducing the ethyl substituent, and oxidizing to the aldehyde group. A general approach includes:
- Thiadiazole Formation: Reacting thiosemicarbazides with α-ketoaldehydes or using cyclization reactions with CS₂ donors .
- Ethyl Group Introduction: Alkylation or substitution reactions with ethylating agents (e.g., ethyl halides) under basic conditions.
- Aldehyde Functionalization: Controlled oxidation of primary alcohols or methyl groups using reagents like MnO₂ or Swern oxidation .
Key Factors: - Solvent polarity (e.g., ethanol or DMF) affects cyclization efficiency.
- Temperature control during oxidation prevents over-oxidation to carboxylic acids.
- Catalysts (e.g., acetic acid in reflux conditions) improve yields, as seen in similar triazole-aldehyde syntheses .
Q. Which spectroscopic techniques are most effective for characterizing the aldehyde functional group in this compound?
Methodological Answer:
- ¹H NMR: The aldehyde proton resonates as a singlet near δ 9.8–10.2 ppm. For example, in 5-methyl-1,3,4-thiadiazole-2-carbaldehyde, the aldehyde proton appears at δ 9.91 .
- IR Spectroscopy: A strong C=O stretch around 1700–1720 cm⁻¹ confirms the aldehyde group .
- Mass Spectrometry (MS): The molecular ion peak ([M⁺]) corresponds to the molecular formula (C₅H₆N₂OS, m/z ≈ 142.03) .
- X-ray Crystallography: Resolves bond lengths and angles (e.g., C=O bond ~1.21 Å) using programs like SHELXL .
Q. How can researchers design experiments to study the bioactivity of this compound against microbial targets?
Methodological Answer:
- In Vitro Assays:
- Minimum Inhibitory Concentration (MIC): Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Enzyme Inhibition: Screen for activity against acetylcholinesterase or microbial proteases.
- Derivatization: Modify the aldehyde group to hydrazones or Schiff bases, which are common bioactive derivatives .
- Control Experiments: Compare with structurally similar compounds (e.g., 5-methyl-1,3,4-thiadiazole-2-carbaldehyde) to isolate the role of the ethyl group .
Advanced Research Questions
Q. How can discrepancies in NMR data for derivatives of this compound be resolved?
Methodological Answer:
- Purity Verification: Use HPLC or TLC to confirm compound homogeneity. Impurities (e.g., oxidation byproducts) can split or shift peaks .
- 2D NMR Techniques: Employ COSY and HSQC to assign overlapping signals. For example, in 5-(4-fluorophenyl)imidazo-thiadiazole derivatives, HSQC resolved aromatic proton correlations .
- Literature Comparison: Cross-reference with databases like PubChem or Reaxys for reported δ values of analogous thiadiazole aldehydes .
Q. What computational strategies predict the reactivity of the aldehyde group in nucleophilic additions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrophilicity indices (e.g., Fukui functions) to identify reactive sites. The aldehyde carbon typically shows high electrophilicity due to electron-withdrawing thiadiazole .
- Molecular Orbital (MO) Analysis: Visualize LUMO localization on the aldehyde group using software like Gaussian. This predicts susceptibility to nucleophilic attack .
- Solvent Effects: Simulate reaction barriers in polar (water) vs. nonpolar (toluene) solvents to optimize conditions for Schiff base formation .
Q. What strategies optimize heterocyclic ring formation in this compound synthesis under green chemistry conditions?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes. For example, microwave irradiation improved yields in triazolo-thiadiazole syntheses .
- Solvent-Free Conditions: Use ball milling or neat reactions to eliminate toxic solvents. This approach achieved 85% yield in a related oxadiazole synthesis .
- Catalyst Recycling: Employ immobilized catalysts (e.g., silica-supported K₂CO₃) to minimize waste .
Q. How can researchers analyze byproducts in the synthesis of this compound and assess their impact on bioactivity?
Methodological Answer:
- Chromatographic Separation: Use preparative HPLC or column chromatography to isolate byproducts (e.g., over-oxidized carboxylic acids) .
- High-Resolution MS (HRMS): Identify unexpected adducts (e.g., [M+Na]⁺ ions) with accuracy <5 ppm .
- Biological Screening: Test byproducts alongside the target compound in bioassays. For instance, ethyl ester byproducts in thiadiazole derivatives showed reduced antimicrobial activity compared to aldehydes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
